Phenol, 2,6-bis(1,1-dimethylethyl)-4-(7-methyl-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazin-6-yl)-
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Overview
Description
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(7-methyl-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazin-6-yl)- is a complex organic compound that features a phenolic structure with bulky tert-butyl groups and a triazolo-thiadiazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-bis(1,1-dimethylethyl)-4-(7-methyl-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazin-6-yl)- typically involves multi-step organic reactions. The process may start with the preparation of the phenolic core, followed by the introduction of tert-butyl groups through Friedel-Crafts alkylation. The triazolo-thiadiazine moiety can be synthesized separately and then attached to the phenolic core through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(7-methyl-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazin-6-yl)- can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The triazolo-thiadiazine moiety can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenolic ring and the triazolo-thiadiazine moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH can significantly influence the outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group may yield quinones, while substitution reactions can introduce various functional groups onto the phenolic ring or the triazolo-thiadiazine moiety.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of advanced materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Phenol, 2,6-bis(1,1-dimethylethyl)-4-(7-methyl-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazin-6-yl)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazolo-thiadiazine moiety may play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(7-methyl-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazin-6-yl)- can be compared with other similar compounds, such as:
Phenol derivatives: Compounds with similar phenolic structures but different substituents.
Triazolo-thiadiazine derivatives: Compounds with variations in the triazolo-thiadiazine moiety.
Tert-butylated compounds: Compounds with tert-butyl groups attached to different core structures.
The uniqueness of Phenol, 2,6-bis(1,1-dimethylethyl)-4-(7-methyl-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazin-6-yl)- lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
CAS No. |
117829-32-0 |
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Molecular Formula |
C19H26N4OS |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(7-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)phenol |
InChI |
InChI=1S/C19H26N4OS/c1-11-15(22-23-10-20-21-17(23)25-11)12-8-13(18(2,3)4)16(24)14(9-12)19(5,6)7/h8-11,24H,1-7H3 |
InChI Key |
ANOBJAPSGSWTFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NN2C=NN=C2S1)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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